Smurf1-IN-A01 was identified through high-throughput screening aimed at finding small molecule inhibitors of Smurf1. It is classified as a small organic compound and is part of a broader category of ligands that target ubiquitin ligases, specifically those involved in the degradation of SMAD proteins that play critical roles in TGF-beta signaling pathways. The compound is synthesized for research purposes and is not intended for human consumption .
The synthesis of Smurf1-IN-A01 typically involves multi-step organic reactions that may include:
Technical parameters such as reaction temperatures, solvent systems, and reaction times are optimized to maximize yield and purity, although specific details may vary across different synthetic routes .
Smurf1-IN-A01 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Smurf1 protein.
Smurf1-IN-A01 primarily engages in non-covalent interactions with Smurf1, inhibiting its ubiquitination activity on SMAD proteins:
The mechanism by which Smurf1-IN-A01 exerts its effects involves:
Smurf1-IN-A01 exhibits several notable physical and chemical properties:
The scientific applications of Smurf1-IN-A01 include:
Smurf1-IN-A01 (A01) is a selective small-molecule inhibitor designed to disrupt the E3 ubiquitin ligase activity of Smurf1 by targeting its WW1 domain. Smurf1, a member of the NEDD4 subfamily of HECT-type E3 ligases, features a C2-WW-HECT domain architecture. The WW1 domain recognizes phosphorylated PPxY/pSP motifs on substrates like Smad1/5, facilitating their ubiquitination. A01 binds to a hydrophobic pocket within the WW1 domain (surrounded by residues R243, Y251, L253, and W262), competitively inhibiting Smurf1-substrate interactions. This binding is stabilized by hydrogen bonds between A01’s carbonyl group and Tyr251, as well as hydrophobic interactions with Arg243 [3] [4].
Virtual screening of >1 million compounds identified A01 with a dissociation constant (Kd) of 1.2 μM for Smurf1 WW1. In vitro ubiquitination assays confirmed that A01 reduces Smurf1-mediated ubiquitination by >70% by obstructing the E3-Smad1/5 complex formation. Molecular dynamics simulations further reveal that A01 induces conformational changes in the WW1 domain, allosterically disrupting the HECT domain’s catalytic activity (required for ubiquitin transfer) [3].
Table 1: Structural and Binding Properties of Smurf1-IN-A01
Parameter | Value/Outcome |
---|---|
Target Domain | WW1 domain of Smurf1 |
Binding Affinity (Kd) | 1.2 μM |
Key Residues Engaged | R243, Y251, L253, W262 |
Ubiquitination Inhibition | >70% reduction |
Specificity | No activity against Smurf2 or ITCH ligases |
A01 enhances bone morphogenetic protein (BMP) signaling by blocking Smurf1-dependent degradation of receptor-activated Smads (Smad1/5). Under physiological conditions, Smurf1 recognizes CDK8/GSK3-phosphorylated Smad1/5 (notably pS210/pS214 motifs) and mediates their K48-linked polyubiquitination and proteasomal degradation. A01 disrupts this process by occupying the WW1 domain, increasing Smad1/5 half-life from 1.5 to 3.5 hours [3] [2].
In C2C12 myoblasts, A01 (1 μM) co-treatment with BMP-2 increases Smad1/5 protein levels by 3.5-fold and prolongs their nuclear retention. This stabilizes the Smad1/5-Smad4 transcription complex, elevating expression of osteogenic genes (Runx2, Osterix) and alkaline phosphatase (ALP) activity by 60%. Consequently, A01 sensitizes cells to BMP-2, mimicking the bone-mass phenotype observed in Smurf1−/− mice [2] [3].
Table 2: Impact of A01 on BMP Pathway Components
Component | Effect of A01 | Functional Outcome |
---|---|---|
Smad1/5 Stability | 3.5-fold increase; half-life extended 2× | Enhanced BMP signaling |
Nuclear Smad1/5 | Prolonged retention (>4 hours) | Transcriptional amplification |
ALP Activity | 60% increase | Osteoblast differentiation |
BMP-2 Sensitivity | EC50 reduced 5-fold | Therapeutic efficacy at low BMP-2 doses |
A01 exerts anti-inflammatory effects by inhibiting Smurf1-mediated activation of the NF-κB pathway and NLRP3 inflammasome. In retinal pigment epithelial (RPE) cells under oxidative stress (tert-butyl hydroperoxide/TBH), Smurf1 upregulation promotes IκBα degradation via β-TrCP sequestration, enabling nuclear translocation of p65-NF-κB. A01 (10 μM) reverses this by:
In sodium iodate (NaIO3)-induced dry AMD models, intravitreal A01 decreases retinal pNF-κB and IL-1β by 40%, preserving retinal structure. This mechanism is independent of Smad pathways, highlighting A01’s role in ubiquitin-network crosstalk [5] [6].
A01 counteracts oxidative stress-induced EMT by stabilizing epithelial junctional complexes. In TGF-β1-stimulated RPE cells, Smurf1 ubiquitinates and degrades:
A01 (5–10 μM) inhibits Smurf1’s E3 activity, increasing E-cadherin and ZO-1 expression by 2-fold while suppressing mesenchymal markers (N-cadherin, vimentin). This preserves transepithelial electrical resistance (TER) by 80% and reduces cell permeability in in vitro BRB (blood-retinal barrier) models. The compound also downregulates SNAIL and TWIST transcription by stabilizing Smad7 (a Smurf1 substrate), further blocking EMT progression [5] [4].
A01 modulates ubiquitin-network equilibrium by altering Smurf1/β-TrCP interdependencies. Smurf1 competitively binds to β-TrCP, an E3 ligase responsible for IκBα and WIF1 degradation. A01-induced Smurf1 inhibition:
This cross-regulation creates a dual-axis mechanism: A01 simultaneously blocks Smurf1’s degradative function while potentiating β-TrCP’s tumor-suppressive roles. In silico analysis confirms Smurf1-β-TrCP complex formation, with A01 disrupting 80% of interactions [5] [9].
Table 3: Ubiquitin Ligase Cross-Regulation by A01
Target E3 Ligase | Affected Substrate | Effect of A01 | Downstream Pathway |
---|---|---|---|
Smurf1 | Smad1/5, RhoA, TRAF4 | Substrate stabilization | BMP potentiation, EMT block |
β-TrCP | IκBα, WIF1 | Enhanced degradation activity | NF-κB/Wnt suppression |
Competitive Axis | β-TrCP sequestration | Disrupted by A01 | IκBα/WIF1 stabilization |